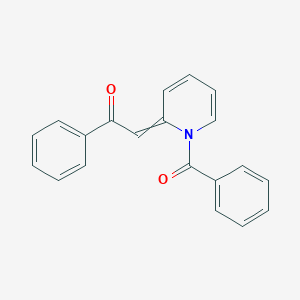
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one is a complex organic compound that features a benzoyl group attached to a pyridine ring, which is further connected to a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of benzoylpyridine with phenylethanone under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide or potassium carbonate, and is conducted in a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylpyridine derivatives: These compounds share the benzoylpyridine moiety and may have similar chemical properties.
Phenylethanone derivatives: These compounds share the phenylethanone moiety and may exhibit similar reactivity.
Uniqueness
2-(1-Benzoylpyridin-2(1H)-ylidene)-1-phenylethan-1-one is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
106047-55-6 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-(1-benzoylpyridin-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C20H15NO2/c22-19(16-9-3-1-4-10-16)15-18-13-7-8-14-21(18)20(23)17-11-5-2-6-12-17/h1-15H |
Clé InChI |
QHTGOFKOUKCAQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C2C=CC=CN2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

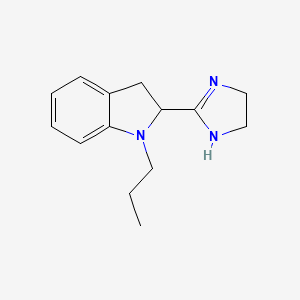
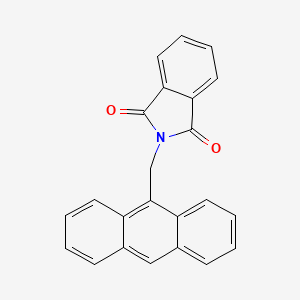

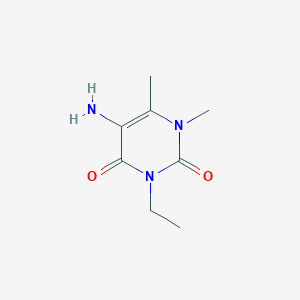

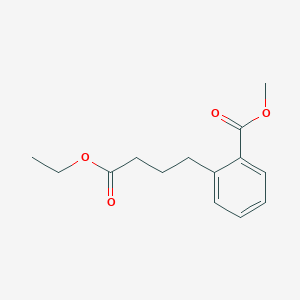
![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
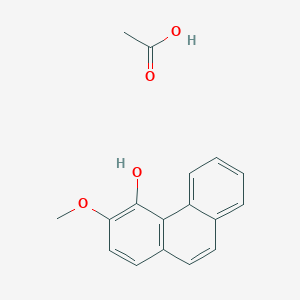
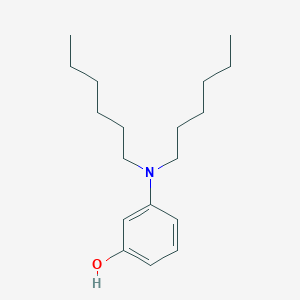
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)
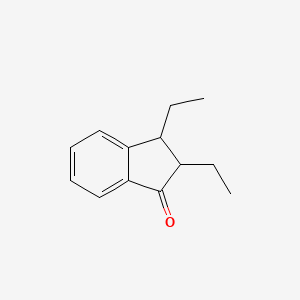
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
